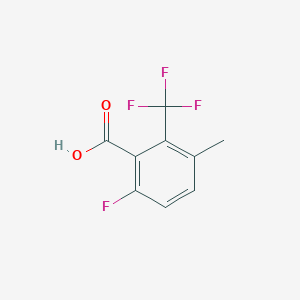

6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

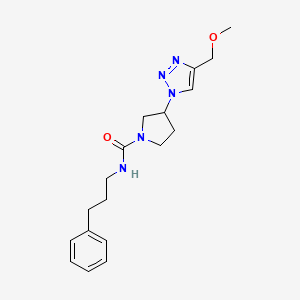

“6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C9H6F4O2 . It has an average mass of 222.136 Da and a mono-isotopic mass of 222.030396 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with fluorine and trifluoromethyl groups attached . The InChI code for this compound is 1S/C9H6F4O2/c1-4-2-3-5(10)6(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) .

Scientific Research Applications

Chemical Synthesis and Functionalization

- Dmowski and Piasecka-Maciejewska (1998) demonstrated the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various derivatives including 2,6-bis(trifluoromethyl)benzoic acid. This process involves several steps including bromination, fluorination, and transformation into benzyl alcohol and benzaldehyde derivatives, showcasing the compound's versatility in chemical synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Structure-Metabolism Relationships

- Ghauri et al. (1992) explored the structure-metabolism relationships for a series of substituted benzoic acids, including fluorinated and trifluoromethyl benzoic acids. This research provides insights into the physicochemical properties influencing the metabolic fate of these compounds, which could inform their use in pharmacology and toxicology (Ghauri et al., 1992).

Directed Lithiation

- Bennetau et al. (1995) researched the directed lithiation of unprotected benzoic acids, including derivatives with fluoro and trifluoromethyl groups. This study is important for understanding how these functional groups influence the reactivity and selectivity of lithiation reactions in organic synthesis (Bennetau et al., 1995).

Fluorinated Nucleosides Synthesis

- Break and Al-harthi (2018) synthesized fluorinated nucleosides from compounds including 2-amino-3-(trifluoromethyl) benzoic acid. This highlights the role of fluorinated benzoic acid derivatives in developing biologically stable organofluorine compounds (Break & Al-harthi, 2018).

Detection of Aromatic Metabolites

- Londry and Fedorak (1993) used 6-Fluoro-3-methylphenol, a structurally similar compound, to detect aromatic metabolites in a methanogenic consortium. This showcases the application of fluorinated benzoic acid derivatives in environmental microbiology and biodegradation studies (Londry & Fedorak, 1993).

Enzyme Inhibition Studies

- Gelb et al. (1985) investigated fluoro ketones as inhibitors of hydrolytic enzymes. Their study provides a basis for understanding how fluorinated compounds, including derivatives of benzoic acid, can act as enzyme inhibitors (Gelb et al., 1985).

Safety and Hazards

Properties

IUPAC Name |

6-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-3-5(10)6(8(14)15)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORAZBXQESXHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2575283.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)

methanone N-phenylhydrazone](/img/structure/B2575288.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)

![methyl[3-(3-phenyl-1H-pyrazol-5-yl)propyl]amine](/img/structure/B2575299.png)

![Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2575303.png)

![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)